molecular formula C8H5BCl2N2O2 B12972658 (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid

(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid

Cat. No.: B12972658
M. Wt: 242.85 g/mol
InChI Key: IFQQSPZXRDIQOL-UHFFFAOYSA-N
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Description

(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H5BCl2N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid typically involves the reaction of 5,7-dichloro-1,6-naphthyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction generally requires a palladium catalyst, a base, and an appropriate solvent. The reaction conditions are typically mild, making it suitable for various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes critical for the survival of cancer cells or microbes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,7-Dichloro-1,6-naphthyridin-3-yl)boronic acid is unique due to its specific substitution pattern and boronic acid functionality. This combination allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H5BCl2N2O2

Molecular Weight

242.85 g/mol

IUPAC Name

(5,7-dichloro-1,6-naphthyridin-3-yl)boronic acid

InChI

InChI=1S/C8H5BCl2N2O2/c10-7-2-6-5(8(11)13-7)1-4(3-12-6)9(14)15/h1-3,14-15H

InChI Key

IFQQSPZXRDIQOL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=C(C=C2N=C1)Cl)Cl)(O)O

Origin of Product

United States

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